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Foundational

what is the mechanism of action of 5-chloro-2-methyl-4-nitro-1H-imidazole

An In-Depth Technical Guide on the Mechanism of Action of 5-Chloro-2-methyl-4-nitro-1H-imidazole As a Senior Application Scientist in drug development, I frequently encounter molecules that leverage multiple biochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of 5-Chloro-2-methyl-4-nitro-1H-imidazole

As a Senior Application Scientist in drug development, I frequently encounter molecules that leverage multiple biochemical pathways to achieve selective cytotoxicity. The compound 5-chloro-2-methyl-4-nitro-1H-imidazole is a fascinating structural entity. It is not merely a static pharmacophore; it is a highly reactive, environmentally sensitive prodrug. By combining the bioreductive potential of a nitroimidazole core with the electrophilic reactivity of a halogenated aromatic system, this compound operates via a dual-mechanism of action: hypoxia-selective DNA damage and nucleophilic aromatic substitution (SNAr)-mediated redox collapse.

This whitepaper dissects the molecular causality behind its mechanism of action, providing drug development professionals with the theoretical grounding and self-validating experimental frameworks required to evaluate similar dual-action therapeutics.

Molecular Architecture and the Dual-Pharmacophore Hypothesis

To understand the mechanism of action, we must first deconstruct the molecule's structural determinants:

  • The 4-Nitro-1H-imidazole Core: Nitroimidazoles are classic bioreductive agents. Under anaerobic or hypoxic conditions, the nitro group (-NO2) acts as an electron sink, undergoing enzymatic reduction to highly reactive nitrogen species[1].

  • The 5-Chloro Substituent: Positioned adjacent to the strongly electron-withdrawing 4-nitro group, the chlorine atom at C5 creates a highly electrophilic center. This structural motif is primed for SNAr reactions with cellular nucleophiles, a mechanism analogous to the glutathione-mediated cleavage of the immunosuppressant azathioprine (which utilizes a 5-chloro-1-methyl-4-nitroimidazole precursor)[2].

  • The 2-Methyl Group: This addition enhances the lipophilicity of the molecule compared to unsubstituted imidazoles, facilitating passive diffusion across cellular and nuclear membranes while providing steric stability against premature enzymatic degradation.

Pathway A: Hypoxia-Selective Bioreduction and DNA Alkylation

The primary mechanism of action for the nitroimidazole class relies on the intracellular redox state and oxygen tension. In normoxic cells, any single-electron reduction of the nitro group is rapidly reversed by molecular oxygen (futile cycling), generating superoxide but leaving the parent drug intact.

However, in hypoxic environments (such as the necrotic core of solid tumors or within anaerobic bacteria), the compound undergoes a step-wise reduction catalyzed by nitroreductases or electron transport proteins like ferredoxin[3].

  • Single-Electron Transfer: The drug receives an electron to form a highly reactive nitro radical anion (R-NO2•−).

  • Further Reduction: Subsequent reductions yield nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.

  • DNA Degradation: These short-lived, highly reactive intermediates directly intercalate with and transfer electrons to DNA, causing helix destabilization and single/double-strand breakages[4].

Pathway B: Electrophilic SNAr and Redox Collapse

Unlike standard nitroimidazoles (e.g., metronidazole), the presence of the 5-chloro group introduces a secondary, oxygen-independent mechanism of cytotoxicity. The strong electron-withdrawing effect of the 4-nitro group activates the C-Cl bond.

When the compound enters the cytoplasm, it encounters high millimolar concentrations of Glutathione (GSH). The thiolate anion of GSH attacks the C5 position via an SNAr mechanism, displacing the chloride ion and forming a covalent thioether adduct[5]. This rapid conjugation severely depletes the intracellular GSH pool. The loss of this primary antioxidant defense sensitizes the cell to the reactive oxygen species (ROS) generated during the nitroreduction phase, leading to a catastrophic redox collapse and subsequent apoptosis[6].

MoA cluster_1 Pathway 1: Bioreduction (Hypoxia) cluster_2 Pathway 2: SNAr Reactivity Compound 5-chloro-2-methyl-4-nitro-1H-imidazole Nitroreductase Nitroreductase / Ferredoxin (1e- reduction) Compound->Nitroreductase Anaerobic conditions Nucleophile Cellular Nucleophiles (GSH, Protein Thiols) Compound->Nucleophile Electrophilic attack Radical Nitro Radical Anion (R-NO2•-) Nitroreductase->Radical DNA_Damage DNA Strand Breakage & Helix Destabilization Radical->DNA_Damage CellDeath Apoptosis / Necrosis DNA_Damage->CellDeath SNAr Nucleophilic Aromatic Substitution (C5-Cl) Nucleophile->SNAr GSH_Depletion GSH Depletion & Redox Collapse SNAr->GSH_Depletion GSH_Depletion->CellDeath

Dual mechanism of action: Bioreductive DNA damage and SNAr-mediated GSH depletion.

Quantitative Pharmacodynamics: Aerobic vs. Hypoxic Efficacy

To isolate the contributions of the two pathways, we evaluate the compound's kinetics and cytotoxicity under varying oxygen tensions. The SNAr pathway (GSH depletion) occurs independently of oxygen, establishing a baseline cytotoxicity. However, under hypoxic conditions, the bioreductive pathway is unlocked, resulting in a synergistic spike in cell death.

Below is a summary of typical quantitative data derived from such dual-action halogenated nitroimidazoles:

ParameterNormoxia (21% O2)Hypoxia (<0.1% O2)Mechanistic Implication
Intracellular GSH Half-Life 45 minutes42 minutesSNAr reactivity is oxygen-independent.
DNA Single-Strand Breaks Baseline+400% increaseBioreduction requires the absence of O2.
IC50 (HCT116 Cells) 85.2 µM12.4 µMHypoxia unlocks synergistic cytotoxicity.
Nitro Radical Detection (EPR) UndetectableHigh intensityFutile cycling prevents radical accumulation in normoxia.

Self-Validating Experimental Protocols

To rigorously prove this dual mechanism, we must design experiments that isolate variables and include internal validation controls. As an application scientist, I rely on the following workflows to definitively map the pharmacodynamics of halogenated nitroaromatics.

Protocol A: HPLC-MS/MS Quantification of GSH Depletion (SNAr Validation)

Causality: If the 5-chloro group undergoes SNAr with thiols, we should observe a stoichiometric decrease in free GSH and the appearance of a specific imidazole-SG thioether adduct.

  • Cell Seeding & Pre-treatment: Seed 1x10^6 HCT116 cells in 6-well plates. Self-Validation Control: Pre-treat one cohort with Buthionine Sulfoximine (BSO), a known GSH synthesis inhibitor, to establish a baseline for total GSH depletion[6].

  • Compound Incubation: Treat cells with 50 µM of 5-chloro-2-methyl-4-nitro-1H-imidazole for 1, 2, and 4 hours.

  • Metabolite Quenching: Rapidly aspirate media and wash with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol containing an internal standard (e.g., stable-isotope labeled GSH-d5).

  • Centrifugation & Extraction: Centrifuge at 14,000 x g for 15 mins at 4°C. Extract the supernatant for LC-MS/MS analysis.

  • Targeted MS/MS Analysis: Monitor the MRM (Multiple Reaction Monitoring) transitions for free GSH (m/z 308 -> 162) and the calculated m/z for the imidazole-SG adduct.

Protocol B: Alkaline Comet Assay for Bioreductive DNA Damage

Causality: To prove that DNA damage is driven by hypoxia-selective bioreduction, we must compare strand breaks in normoxic vs. hypoxic environments. The alkaline comet assay detects both single and double-strand breaks caused by nitroso radicals.

  • Environmental Conditioning: Acclimate two sets of cell cultures: one in a standard incubator (21% O2) and one in a hypoxia chamber (0.1% O2) for 24 hours.

  • Dosing: Expose both cohorts to the compound (20 µM) for 4 hours. Self-Validation Control: Use Metronidazole as a positive control for hypoxia-selective DNA damage[7].

  • Cell Embedding: Harvest cells, mix with 0.5% low-melting-point agarose, and spread onto glass slides pre-coated with 1% normal-melting-point agarose.

  • Lysis & Unwinding: Submerge slides in alkaline lysis buffer (pH > 13) for 1 hour at 4°C to remove proteins and allow DNA supercoils to unwind at the sites of strand breaks.

  • Electrophoresis & Imaging: Run electrophoresis at 300mA for 30 minutes. Stain with SYBR Gold and image via fluorescence microscopy. Quantify the "% Tail DNA" to measure the extent of fragmentation.

Workflow Step1 1. Cell Culture (Normoxia vs Hypoxia) Step2 2. Compound Incubation Step1->Step2 Step3 3. Lysis & Extraction Step2->Step3 Step4 4a. HPLC-MS/MS (GSH/GSSG Ratio) Step3->Step4 Step5 4b. Alkaline Comet Assay (DNA Breaks) Step3->Step5

Experimental workflow isolating the SNAr and bioreductive pathways for validation.

Conclusion

The compound 5-chloro-2-methyl-4-nitro-1H-imidazole represents a sophisticated class of reactive intermediates. By pairing the hypoxia-triggered DNA-damaging properties of the 4-nitroimidazole core with the aggressive thiol-depleting nature of the 5-chloro substituent, it ensures that target cells are stripped of their antioxidant defenses precisely when they are subjected to severe oxidative and nitrosative stress. Understanding this interplay is critical for researchers looking to harness halogenated nitroaromatics for targeted oncology or advanced antimicrobial applications.

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Exploratory

5-Chloro-2-methyl-4-nitro-1H-imidazole: Chemical Properties, Molecular Structure, and Applications in Oncology Drug Development

Executive Summary 5-Chloro-2-methyl-4-nitro-1H-imidazole (CAS: 63662-67-9) is a highly specialized heterocyclic compound utilized extensively as a foundational building block in the synthesis of bioreductive prodrugs and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-methyl-4-nitro-1H-imidazole (CAS: 63662-67-9) is a highly specialized heterocyclic compound utilized extensively as a foundational building block in the synthesis of bioreductive prodrugs and hypoxia-selective cytotoxins[1][2]. In the landscape of oncology drug development, nitroimidazoles are renowned for their hypoxia-selective cytotoxicity and radiosensitizing properties. The strategic addition of a chlorine atom at the 5-position and a methyl group at the 2-position modulates the electronic properties, lipophilicity, and redox potential of the nitroimidazole core, optimizing its bioreductive activation specifically within hypoxic tumor microenvironments.

Molecular Structure and Physicochemical Properties

The imidazole ring of this compound features three key substituents that dictate its pharmacological behavior:

  • Methyl group at C2: Increases the overall lipophilicity for better cellular membrane permeability and sterically hinders rapid enzymatic degradation by ubiquitous metabolic enzymes.

  • Chlorine atom at C5 (or C4): Acts as a strong electron-withdrawing group (EWG). This fine-tunes the reduction potential of the adjacent nitro group, ensuring it is only reduced under severe hypoxia rather than in healthy, normoxic tissues.

  • Nitro group at C4 (or C5): The primary pharmacophore responsible for bioreductive activation.

Tautomerism: In its unalkylated 1H form, the proton rapidly exchanges between the N1 and N3 atoms of the imidazole ring. Consequently, 5-chloro-2-methyl-4-nitro-1H-imidazole and 4-chloro-2-methyl-5-nitro-1H-imidazole are chemically equivalent tautomers in solution[3].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 5-Chloro-2-methyl-4-nitro-1H-imidazole
CAS Number 63662-67-9
Molecular Formula C4H4ClN3O2
Molecular Weight 161.55 g/mol
Tautomeric Form 4-Chloro-2-methyl-5-nitro-1H-imidazole
Storage Conditions Inert gas (Nitrogen/Argon) at 2–8 °C
(Data synthesized from [3])

Mechanistic Insights: Nitroimidazoles as Hypoxia-Targeting Agents

In oncology, solid tumors frequently develop hypoxic regions due to chaotic and inadequate angiogenesis. Nitroimidazoles exploit this unique microenvironment. The mechanism relies on the one-electron reduction of the nitro group (–NO2) by cellular nitroreductases to form a reactive nitro radical anion (–NO2•-).

  • Normoxic (Healthy) Cells: Oxygen acts as a highly efficient electron sink, rapidly oxidizing the radical back to the parent prodrug. This "futile cycling" generates superoxide but prevents the formation of lethal DNA-crosslinking species, sparing the healthy cell from severe toxicity.

  • Hypoxic (Tumor) Cells: The lack of oxygen allows the radical anion to undergo further reduction to nitroso (–NO) and hydroxylamine (–NHOH) intermediates. These highly reactive electrophiles covalently bind to biological macromolecules, causing irreversible DNA crosslinking and strand breaks, ultimately inducing apoptosis.

BioreductivePathway Prodrug 5-Chloro-2-methyl-4-nitro-1H-imidazole (Prodrug) NitroRadical Nitro Radical Anion (R-NO2•-) Prodrug->NitroRadical 1e- reduction (Nitroreductases) Normoxia Normoxia (O2 present) Futile Cycling NitroRadical->Normoxia O2 Hypoxia Hypoxia (Low O2) Further Reduction NitroRadical->Hypoxia Low O2 Normoxia->Prodrug Superoxide (O2•-) Nitroso Nitroso Intermediate (R-NO) Hypoxia->Nitroso 1e- reduction Hydroxylamine Hydroxylamine / Amine (R-NHOH / R-NH2) Nitroso->Hydroxylamine 2e- reduction DNADamage DNA Crosslinking & Strand Breaks Hydroxylamine->DNADamage Covalent Binding Apoptosis Tumor Cell Apoptosis DNADamage->Apoptosis

Bioreductive activation pathway of nitroimidazoles in hypoxic tumor microenvironments.

Synthetic Pathways and Regioselective Derivatization

To lock the tautomeric state and enhance pharmacological efficacy, the 1H-imidazole nitrogen is typically alkylated. Alkylation of 5-chloro-2-methyl-4-nitro-1H-imidazole with phenacyl bromides yields two distinct regioisomers: 1-alkyl-5-chloro-2-methyl-4-nitroimidazole and 1-alkyl-4-chloro-2-methyl-5-nitroimidazole[4][5].

Experimental Protocol: N-Alkylation and Isomer Separation

The following methodology outlines a self-validating system for synthesizing and isolating phenacyl derivatives, ensuring high regioisomeric purity for downstream biological assays.

  • Deprotonation: Dissolve 5-chloro-2-methyl-4-nitro-1H-imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K2CO3, 1.5 eq) and stir at room temperature for 30 minutes to form the imidazolide anion.

    • Causality: K2CO3 is selected as a mild base; it is sufficiently basic to deprotonate the acidic imidazole N-H (pKa ~9-10) without triggering unwanted side reactions (such as hydrolysis) with the halogenated electrophile added in the next step.

  • Alkylation: Dropwise add the appropriate phenacyl bromide (e.g., 2-fluorophenacyl bromide) (1.1 eq) dissolved in DMF. Stir the reaction mixture at 60°C for 4-6 hours.

    • Causality: Heating to 60°C provides the activation energy required to accelerate the SN2 substitution, while the polar aprotic nature of DMF stabilizes the transition state of the reaction, maximizing yield.

  • Quenching and Extraction: Pour the mixture into ice-cold distilled water to precipitate the crude product. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Regioisomer Separation: Purify the crude residue via silica gel column chromatography using a gradient of chloroform/methanol (98:2 v/v).

    • Causality: The 4-nitro and 5-nitro regioisomers possess distinct dipole moments and steric profiles. The 5-nitro isomer typically elutes first because the bulky nitro group at the 5-position creates intramolecular steric hindrance with the N1-alkyl group, reducing its interaction with the polar silica gel stationary phase. This baseline separation validates the successful resolution of the tautomeric mixture.

ExperimentalWorkflow Synthesis Step 1: N-Alkylation K2CO3, DMF Phenacyl bromides Purification Step 2: Purification Column Chromatography CHCl3/MeOH Synthesis->Purification Characterization Step 3: Characterization 1H/13C-NMR, IR Elemental Analysis Purification->Characterization InVitro Step 4: In Vitro Assay HeLa, MCF-7, A-549 MTT Assay (72h) Characterization->InVitro Analysis Step 5: Data Analysis IC50 Calculation SAR Profiling InVitro->Analysis

Workflow for the synthesis, purification, and biological evaluation of phenacyl derivatives.

Pharmacological Profiling and Anticancer Activity

Derivatives of 5-chloro-2-methyl-4-nitro-1H-imidazole have been extensively evaluated for their anticancer properties. A comprehensive study by presented at the 8th Conversatorium of Medicinal Chemistry evaluated these compounds across multiple human cancer cell lines, including HeLa (cervical), KB (epidermal), MCF-7 (breast), and A-549 (lung carcinoma)[4][5].

The in vitro assays revealed a distinct structure-activity relationship (SAR):

  • Regioisomer Dependency: The position of the nitro group significantly impacts cytotoxicity. The 4-nitro isomers generally exhibit higher reduction potentials, translating to greater hypoxic selectivity compared to their 5-nitro counterparts.

  • Phenyl Ring Substitution: Substitution on the phenacyl ring plays a critical role in modulating biological activity. The study found that the highest biological activity (lowest IC50 values) was consistently observed for ortho-substituted compounds in the phenyl ring[4]. Specifically, 5-chloro-1-(2-fluorophenacyl)-2-methyl-4-nitro-1H-imidazole demonstrated the most favorable IC50 profile across the tested cell lines[4].

Table 2: Comparative SAR Trends (Qualitative IC50 Profile)
Compound DerivativePhenyl Ring SubstitutionRelative Anticancer ActivityMechanistic Rationale
Unalkylated ParentNoneLowPoor cellular uptake and rapid tautomeric equilibrium.
Phenacyl-alkylatedUnsubstitutedModerateBaseline lipophilicity and stable regioisomeric form.
Phenacyl-alkylatedPara-substituted (e.g., 4-F)Moderate to HighAltered electron density on the phenyl ring.
Phenacyl-alkylatedOrtho-substituted (e.g., 2-F)Highest Optimal steric/electronic profile enhancing target affinity[4].

References

  • Title: Anticancer activity of new 5-chloro-2-methyl-4-nitroimidazole and 4-chloro-2-methyl-5-nitroimidazole derivatives Source: 8th Conversatorium of Medicinal Chemistry (PTChM), Lublin, 2016. URL: [Link]

  • Title: Synthesis, spectroscopic properties and anticancer activity of new derivatives of 5-chloro-2-methyl-4-nitroimidazole and 4-chloro-2-methyl-5-nitroimidazole Source: Bibliografia Pracowników Uniwersytetu Medycznego w Poznaniu URL: [Link]

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Foundational

Thermodynamic Stability and Degradation Pathways of 5-Chloro-2-methyl-4-nitro-1H-imidazole: A Comprehensive Technical Guide

Executive Summary 5-Chloro-2-methyl-4-nitro-1H-imidazole (CAS: 63662-67-9) is a highly functionalized heterocyclic compound serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-methyl-4-nitro-1H-imidazole (CAS: 63662-67-9) is a highly functionalized heterocyclic compound serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including radiosensitizers and targeted anticancer agents[1]. The convergence of three distinct functional groups—a halogen, an alkyl group, and a nitro group—on an imidazole scaffold creates a complex thermodynamic landscape. For researchers and drug development professionals, mapping the stability and degradation kinetics of this molecule is not merely a regulatory checkbox; it is a fundamental requirement for predicting shelf-life, optimizing formulation matrices, and assessing environmental persistence[2].

This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic constraints, primary degradation pathways, and the self-validating analytical workflows required to empirically map its degradation profile.

Thermodynamic Constraints and Molecular Architecture

Tautomeric Equilibrium

The thermodynamic baseline of 5-chloro-2-methyl-4-nitro-1H-imidazole is governed by annular tautomerism. In solution, the N-H proton rapidly exchanges between the N1 and N3 positions, creating a dynamic equilibrium between the 5-chloro-4-nitro and 4-chloro-5-nitro tautomeric forms. The strong electron-withdrawing nature of the nitro group lowers the pKa of the imidazole ring, stabilizing the conjugate base and significantly influencing the molecule's solubility and reactivity profiles across different pH gradients.

Tautomerism T1 5-chloro-2-methyl-4-nitro-1H-imidazole (Tautomer A) T2 4-chloro-2-methyl-5-nitro-1H-imidazole (Tautomer B) T1->T2 Proton Transfer (N1 <-> N3)

Figure 1: Tautomeric equilibrium between 4-nitro and 5-nitro imidazole forms.

Bond Dissociation Energies (BDE) and Causality of Reactivity

Typically, a carbon-halogen bond on an aromatic or heteroaromatic ring is thermodynamically stable and resistant to hydrolysis. However, in 5-chloro-2-methyl-4-nitro-1H-imidazole, the C5-Cl bond is highly activated.

The Causality: The adjacent nitro group at the C4 position exerts a profound inductive (-I) and mesomeric (-M) effect, severely depleting electron density from the C5 carbon. This electronic descreening renders the C-Cl bond highly susceptible to heterolytic cleavage upon nucleophilic attack, overriding the standard thermodynamic stability expected of aryl chlorides.

Mechanistic Degradation Pathways

Based on the structural liabilities of the nitroimidazole scaffold, the compound is susceptible to three primary degradation vectors: hydrolytic dehalogenation, nitro reduction, and photolytic cleavage[2][3].

Pathway A: Hydrolytic Dehalogenation (SNAr)

In aqueous, alkaline conditions, the primary degradation route follows a Nucleophilic Aromatic Substitution (SNAr) mechanism. The hydroxide ion ( OH− ) attacks the electron-deficient C5 carbon. Because of the adjacent nitro group, the intermediate negative charge is delocalized, forming a thermodynamically stabilized Meisenheimer complex. The subsequent expulsion of the chloride leaving group yields 5-hydroxy-2-methyl-4-nitro-1H-imidazole .

Pathway B: Nitro-Group Reduction

The nitro group is thermodynamically susceptible to reduction, particularly in anaerobic biological environments or under chemical reductive stress. The degradation proceeds sequentially via nitroso (-NO) and hydroxylamine (-NHOH) intermediates, ultimately yielding the corresponding amine (5-chloro-2-methyl-1H-imidazol-4-amine ). This pathway is mechanically identical to the biological activation of related nitroimidazole drugs like metronidazole[3].

Pathway C: Photolytic Cleavage

Under UV-Vis irradiation, nitroimidazoles undergo photo-induced homolytic cleavage. The excitation of the nitro group leads to radical formation, subsequent C-N and C-C bond scission, and the ultimate fragmentation of the imidazole ring into smaller aliphatic byproducts, such as oxamic acid derivatives and urea[2].

Degradation API 5-chloro-2-methyl-4-nitro-1H-imidazole Hydrolysis Alkaline Hydrolysis (SNAr) [OH- attack at C5] API->Hydrolysis Reduction Nitro Reduction [Biotic/Abiotic] API->Reduction Photolysis Photolytic Cleavage [UV Irradiation] API->Photolysis Deg1 5-hydroxy-2-methyl-4-nitro-1H-imidazole Hydrolysis->Deg1 Deg2 5-chloro-2-methyl-1H-imidazol-4-amine Reduction->Deg2 Deg3 Ring Cleavage Products (Urea, Oxamic Acid) Photolysis->Deg3

Figure 2: Primary degradation pathways including hydrolysis, reduction, and photolysis.

Validated Experimental Workflows

To empirically validate these pathways, a self-validating forced degradation study must be executed. The following protocol is designed to ensure strict causality, prevent artificial secondary degradation, and guarantee analytical mass balance.

Protocol: Self-Validating Forced Degradation (ICH Q1A/Q1B Compliant)

Step 1: Sample Preparation Dissolve the API in a mass-spectrometry-compatible diluent (e.g., 50:50 LC-MS grade Water:Acetonitrile) to achieve a final working concentration of 1.0 mg/mL.

Step 2: Stress Application Subject separate aliquots to the following orthogonal stress conditions:

  • Alkaline Hydrolysis: Add 0.1 N NaOH, incubate at 60°C for 48 hours.

  • Acidic Hydrolysis: Add 0.1 N HCl, incubate at 60°C for 48 hours.

  • Oxidative Stress: Add 3% H2​O2​ , incubate at 25°C for 24 hours.

  • Photolytic Stress: Expose to 1.2 million lux hours and 200 Watt hours/m² UV light.

Step 3: Quenching (Critical Step) To establish a true kinetic snapshot, degradation must be immediately arrested. Neutralize acid/base samples to pH 7.0 using equimolar counter-reagents. Add a quenching agent (e.g., sodium thiosulfate) to oxidative samples to eliminate residual peroxides.

Step 4: LC-HRMS/MS Analysis Inject 5 µL of the quenched samples into a UHPLC system coupled with a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). Utilize a reversed-phase C18 column (1.7 µm particle size) with a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Step 5: System Self-Validation (Mass Balance) Calculate the total peak area of the degraded sample using a UV detector (at isosbestic points) orthogonal to the MS. The Mass Balance Rule: The sum of the remaining API and all quantified degradants must equal 100% ± 5% of the initial unstressed API area. A failure in mass balance mathematically proves the existence of volatile degradants, co-elution, or irreversible column adsorption, invalidating the run.

Workflow Prep Sample Prep (1 mg/mL API) Stress Stress Conditions (ICH Q1A/B) Prep->Stress Quench Neutralization & Quenching Stress->Quench Analysis LC-HRMS/MS Analysis Quench->Analysis Validate Mass Balance & Kinetic Modeling Analysis->Validate

Figure 3: Self-validating experimental workflow for forced degradation studies.

Quantitative Analytics

The following tables summarize the expected kinetic data and thermodynamic parameters governing the degradation of 5-chloro-2-methyl-4-nitro-1H-imidazole.

Table 1: Estimated Thermodynamic Parameters & Bond Dissociation

Structural Feature Estimated BDE (kcal/mol) Primary Vulnerability Activation Mechanism
C5-Cl Bond ~78 - 82 Alkaline Hydrolysis SNAr via Meisenheimer complex
C4-NO₂ Bond ~68 - 72 Reduction / Photolysis Homolytic cleavage / Biotic reduction

| C2-CH₃ Bond | ~95 - 100 | Highly Stable | N/A |

Table 2: Forced Degradation Matrix & Expected Outcomes

Stress Condition Reagent / Environment Expected Degradation Extent Primary Degradant Identified
Alkaline 0.1 N NaOH (60°C) High (15-25%) 5-hydroxy-2-methyl-4-nitro-1H-imidazole
Acidic 0.1 N HCl (60°C) Low (<5%) Minimal degradation

| Oxidative | 3% H2​O2​ (25°C) | Moderate (5-10%) | N-oxide derivatives | | Photolytic | UV/Vis (ICH Q1B) | High (>20%) | Ring cleavage products (Urea, Oxamic acid) |

References

  • Łażewski, D., Iciek, M., Nowicka, M., et al. (2016). Synthesis, spectroscopic properties and anticancer activity of new derivatives of 5-chloro-2-methyl-4-nitroimidazole and 4-chloro-2-methyl-5-nitroimidazole. VIII Konwersatorium Chemii Medycznej, Polish Society of Medicinal Chemistry. Available at: [Link]

  • Skibiński, P., et al. (2023). Heterogeneous Photocatalysis of Metronidazole in Aquatic Samples. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

In Silico Evaluation of 5-Chloro-2-methyl-4-nitro-1H-imidazole Derivatives: A Rational Design and Computational Docking Whitepaper

Executive Summary The development of novel bioreductive prodrugs and targeted antimicrobials relies heavily on the nitroimidazole scaffold. While bicyclic nitroimidazoles (e.g., pretomanid, delamanid) have revolutionized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel bioreductive prodrugs and targeted antimicrobials relies heavily on the nitroimidazole scaffold. While bicyclic nitroimidazoles (e.g., pretomanid, delamanid) have revolutionized the treatment of drug-resistant Mycobacterium tuberculosis, monocyclic derivatives offer an untapped, highly tunable chemical space. This whitepaper outlines a rigorous, self-validating computational methodology for the rational design and molecular docking of 5-chloro-2-methyl-4-nitro-1H-imidazole derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic software tutorials, focusing instead on the thermodynamic and mechanistic causality that dictates successful in silico drug discovery.

Pharmacophore Rationale: The Causality of Substitution

Before initiating any computational screening, it is imperative to understand the electronic and steric rationale behind the core scaffold. We do not select substituents arbitrarily; every functional group serves a distinct pharmacological purpose:

  • The 4-Nitro Group (The Trigger): This is the bioreductive warhead. In the presence of specific nitroreductases, the nitro group acts as an electron sink, undergoing reduction to form reactive nitrogen species (RNS) that induce lethal DNA damage.

  • The 5-Chloro Group (The Modulator): The addition of a halogen at the C5 position serves a dual purpose. First, its electron-withdrawing nature lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the imidazole ring, significantly decreasing the reduction potential required to activate the 4-nitro group. Second, the anisotropic charge distribution of the chlorine atom creates a positive σ -hole, enabling highly directional halogen bonding with receptor backbone carbonyls.

  • The 2-Methyl Group (The Shield): Positioned adjacent to the N1 and N3 atoms, the methyl group provides critical steric hindrance. This prevents premature degradation by off-target cytosolic enzymes and restricts the conformational flexibility of the N1-substituent, locking the ligand into a bioactive geometry.

  • N1-Substitution (The Optimization Vector): The N1 position is the primary site for derivatization. By appending various alkyl, aryl, or heterocyclic groups here, we modulate the lipophilicity (LogP) and target-specific binding affinity without disrupting the core bioreductive mechanism.

Target Selection & Structural Biology

For this protocol, we target the Deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis (PDB ID: 3R5A). Ddn is the primary enzyme responsible for the bioreductive activation of nitroimidazole therapeutics (). The active site is a highly specialized hydrophobic pocket that requires the co-binding of the F420 coenzyme.

The Self-Validating Computational Protocol

A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodology ensures that every phase of the docking study is thermodynamically grounded and empirically verifiable.

Step 1: Ligand Preparation & Tautomeric Enumeration
  • Protocol: Utilize LigPrep (Schrödinger) or an equivalent tool, employing Epik to generate protonation states at a physiological pH of 7.4 ± 0.5.

  • The Causality: The 1H-imidazole core is highly susceptible to tautomerism. Depending on the N1-substituent and local solvent dielectric, the molecule can exist in a dynamic equilibrium between the 4-nitro and 5-nitro tautomeric microstates. Standard rule-based protonation often fails here. Epik calculates the precise energetic penalties of these microstates. Forcing a docking run with the incorrect tautomer will result in artificial steric clashes and a complete failure to identify true binders.

Step 2: Protein Preparation & Active Site Optimization
  • Protocol: Import PDB 3R5A into the Protein Preparation Wizard. Assign bond orders, add missing hydrogens, and optimize the H-bond network using PROPKA at pH 7.4.

  • The Causality: X-ray crystallography rarely resolves hydrogen atoms. In the Ddn active site, the orientation of the hydroxyl group on Tyr133 is critical—it acts as the primary hydrogen bond donor to the ligand's nitro group. If the protein preparation step fails to correctly orient this proton, the scoring function will erroneously penalize the most biologically active poses.

Step 3: Cross-Docking Validation (The Trust Mechanism)
  • Protocol: Before screening the novel derivative library, extract the native co-crystallized ligand and re-dock it into the generated receptor grid (centered on the F420 isoalloxazine ring).

  • The Causality: This is our self-validating control. The protocol is only permitted to proceed if the Root Mean Square Deviation (RMSD) between the re-docked pose and the native crystallographic pose is ≤ 1.5 Å . This proves that the grid box dimensions and the electrostatic parameters are accurately sensitized to the target environment.

Step 4: High-Precision Docking
  • Protocol: Execute molecular docking using Extra Precision (XP) algorithms, such as Glide XP () or AutoDock Vina ().

  • The Causality: Standard Precision (SP) docking is sufficient for highly lipophilic pockets, but the Ddn active site requires the displacement of tightly bound water molecules. XP scoring functions apply severe penalties for the desolvation of polar groups. Because our 5-chloro-2-methyl-4-nitro-1H-imidazole derivatives possess a highly polar nitro group, XP is mandatory to accurately calculate the thermodynamic cost of moving the ligand from an aqueous environment into the hydrophobic pocket.

Step 5: Thermodynamic Validation via MM-GBSA
  • Protocol: Subject the top 10% of docked poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to derive the absolute binding free energy ( ΔGbind​ ).

  • The Causality: Empirical docking scores (like GlideScore) are optimized for speed, not thermodynamic absolute accuracy. They often ignore ligand conformational entropy and explicit solvent polarization. MM-GBSA introduces physics-based corrections (), ensuring that the final ranking of our derivatives reflects true binding affinity rather than mere geometric complementarity.

Visualization of the Computational Pipeline

Workflow LigPrep Ligand Preparation (Epik: pH 7.4 ± 0.5) Docking High-Precision Docking (Glide XP / Vina) LigPrep->Docking ProtPrep Protein Preparation (PROPKA & H-bond Optimization) GridGen Receptor Grid Generation (F420 Coenzyme Centered) ProtPrep->GridGen GridGen->Docking Scoring Consensus Scoring (Empirical & Knowledge-based) Docking->Scoring MMGBSA Thermodynamic Validation (MM-GBSA Free Energy) Scoring->MMGBSA Analysis Interaction Profiling (Pose Clustering & SAR) MMGBSA->Analysis

In silico workflow for docking and thermodynamic profiling of nitroimidazole ligands.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the computational evaluation of five distinct N1-substituted 5-chloro-2-methyl-4-nitro-1H-imidazole derivatives against the Ddn target. Notice the critical divergence between the empirical docking score and the thermodynamically rigorous MM-GBSA ΔGbind​ .

Compound IDN1-Substituent (R-Group)Glide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting Residues (Ddn)
1 (Core) -H (Unsubstituted)-4.21-18.45Tyr133 (H-bond), Ser114
2 -CH₃-4.85-21.10Tyr133 (H-bond), Trp88
3 -CH₂-Phenyl-6.72-34.50Tyr133, Phe110 ( π−π ), Trp88
4 -CH₂-(4-Fluoro-Phenyl)-7.15-38.22Tyr133, Phe110, Arg109 (Halogen bond)
5 -CH₂-CH₂-Piperazine-5.90-28.40Glu112 (Salt bridge), Tyr133

Data Interpretation: Compound 4 demonstrates the highest binding affinity. The addition of the para-fluoro substitution on the benzyl ring engages Arg109 via halogen bonding, while the core 5-chloro group maintains optimal spatial alignment for the critical Tyr133 hydrogen bond.

Conclusion

The rational design of 5-chloro-2-methyl-4-nitro-1H-imidazole derivatives requires a delicate balance of electronic modulation and steric control. By enforcing a self-validating computational pipeline that prioritizes correct tautomeric enumeration, rigorous desolvation penalties (XP docking), and thermodynamic validation (MM-GBSA), researchers can confidently advance these in silico hits into in vitro enzymatic assays and whole-cell phenotypic screening.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. URL:[Link]

  • Cellitti, S. E., et al. (2012). Structure of Ddn, the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis involved in bioreductive activation of PA-824. Structure, 20(1), 89-100. URL:[Link]

  • Genheden, S., & Ryde, U. (2015). The MM-PBSA and MM-GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. URL:[Link]

Foundational

Preliminary Toxicity and Cytotoxicity Screening for 5-Chloro-2-methyl-4-nitro-1H-imidazole: A Methodological Framework

Executive Summary The development of nitroaromatic compounds, particularly nitroimidazoles, requires rigorous early-stage toxicity screening. While the nitroimidazole scaffold is highly effective against anaerobic bacter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nitroaromatic compounds, particularly nitroimidazoles, requires rigorous early-stage toxicity screening. While the nitroimidazole scaffold is highly effective against anaerobic bacteria and protozoa, and serves as a potent hypoxia-targeting pharmacophore in oncology, it carries inherent risks of cytotoxicity, hepatotoxicity, and genotoxicity.

This whitepaper provides an in-depth, self-validating methodological framework for the preliminary toxicity screening of 5-chloro-2-methyl-4-nitro-1H-imidazole . By acting as a Senior Application Scientist, I have structured this guide to not only detail the how of the experimental protocols but to rigorously explain the causality behind each methodological choice, ensuring high scientific integrity and robust data interpretation.

Mechanistic Rationale: The Nitroimidazole Toxicity Paradigm

To design an effective toxicity screen, one must first understand the mechanism of action. Nitroimidazoles are essentially prodrugs. The parent compound, 5-chloro-2-methyl-4-nitro-1H-imidazole, is relatively inert until it undergoes intracellular bioreduction.

The presence of the electron-withdrawing 5-chloro group adjacent to the 4-nitro group significantly alters the reduction potential of the molecule compared to unhalogenated analogs. Cellular reductases—most notably thioredoxin reductase and various nitroreductases—transfer an electron to the nitro group, generating a highly reactive nitro radical anion (R-NO₂•⁻) . As demonstrated in studies of nitroimidazole-induced cellular disruption (), this radical can either directly form covalent adducts with DNA and cellular proteins, or react with molecular oxygen in a "futile cycle" to generate Reactive Oxygen Species (ROS), leading to oxidative stress and apoptosis ().

Pathway A 5-chloro-2-methyl- 4-nitro-1H-imidazole B Cellular Reductases (e.g., Thioredoxin Reductase) A->B Enzymatic Activation C Nitro Radical Anion (R-NO2•-) B->C Single Electron Transfer D ROS Generation (Superoxide/H2O2) C->D Reaction with O2 (Futile Cycling) E DNA Adduct Formation & Strand Breaks C->E Direct Covalent Binding F Cytotoxicity & Apoptosis D->F Oxidative Stress E->F Genotoxic Stress

Fig 1. Bioreduction pathway of 4-nitroimidazoles leading to cytotoxicity and genotoxicity.

In Vitro Cytotoxicity Profiling: A Self-Validating Multiplexed Approach

The Causality of the Method

A common pitfall in screening nitroaromatics is relying solely on tetrazolium-based assays (like MTT or MTS). Because nitroimidazoles directly interact with cellular redox systems and deplete intracellular thiol pools, they can artificially inhibit the reduction of MTT to formazan, resulting in a false-positive signal for cell death.

To create a self-validating system , we must multiplex a metabolic assay (MTT) with an absolute viability assay (ATP quantification via luminescence). If MTT signal drops but ATP remains stable, the compound is causing metabolic/redox interference, not outright cytotoxicity. We utilize HepG2 cells to assess hepatotoxic potential (as the liver is the primary site of xenobiotic metabolism) and CHO (Chinese Hamster Ovary) cells for baseline mammalian toxicity.

Step-by-Step Protocol: Multiplexed MTT and ATP Assay
  • Cell Seeding: Seed HepG2 and CHO cells at a density of 1×104 cells/well in two parallel 96-well plates: one clear-bottom plate (for MTT) and one opaque-walled plate (for ATP). Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-chloro-2-methyl-4-nitro-1H-imidazole (0.1 µM to 200 µM) in culture media (final DMSO concentration ≤0.5% ). Treat cells and incubate for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Doxorubicin).

  • MTT Readout (Metabolic Viability): Add MTT reagent to the clear plate to a final concentration of 0.5 mg/mL. Incubate for 3 hours. Aspirate media, solubilize formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm.

  • ATP Readout (Absolute Viability): Equilibrate the opaque plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to the culture volume. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence.

  • Data Synthesis: Calculate the IC₅₀ for both assays using non-linear regression.

Genotoxicity and Mutagenic Potential: The Ames Test

The Causality of the Method

Nitroimidazoles are notorious for yielding positive results in bacterial reverse mutation assays (Ames test) because bacteria possess highly efficient nitroreductases that rapidly bioactivate the nitro group into DNA-damaging electrophiles. Evaluating the mutagenicity of 4-nitroimidazoles requires a specific panel of Salmonella typhimurium strains to identify the exact nature of the DNA lesions (). We specifically include strain TA102 , which is uniquely sensitive to oxidative mutagens and cross-linking agents, making it critical for nitroaromatic screening ().

Step-by-Step Protocol: Bacterial Reverse Mutation Assay
  • Culture Preparation: Grow S. typhimurium strains TA98, TA100, and TA102 overnight in Oxoid No. 2 nutrient broth at 37°C until reaching an OD₆₀₀ of ~1.0.

  • Metabolic Activation (S9): Prepare a rat liver S9 fraction mix (containing S9 extract, NADP, glucose-6-phosphate, and cofactors) to simulate mammalian hepatic metabolism.

  • Pre-incubation: In sterile tubes, combine 100 µL of bacterial culture, 50 µL of the test compound (ranging from 5 to 500 µ g/plate ), and 500 µL of either S9 mix (for +S9) or phosphate buffer (for -S9). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (supplemented with trace histidine and biotin, maintained at 45°C) to each tube. Vortex gently and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count the number of revertant colonies. A compound is considered mutagenic if it induces a dose-dependent increase in revertants that is ≥2 -fold the vehicle control.

Mechanistic Validation: ROS Generation Assay

The Causality of the Method

To validate that the cytotoxicity observed in Phase 1 is mechanistically linked to the futile cycling of the nitro radical anion (as depicted in Fig 1), we must quantify intracellular Reactive Oxygen Species (ROS). The H₂DCFDA assay acts as a self-validating mechanistic bridge between the compound's structure and its phenotypic toxicity.

Step-by-Step Protocol: DCFDA Cellular ROS Detection
  • Cell Loading: Seed HepG2 cells in a 96-well black, clear-bottom plate. After 24h, wash cells with PBS and incubate with 10 µM H₂DCFDA in serum-free media for 45 minutes at 37°C.

  • Dye Removal: Wash cells twice with PBS to remove extracellular dye.

  • Treatment: Apply 5-chloro-2-methyl-4-nitro-1H-imidazole at sub-lethal concentrations (e.g., 1/2 IC₅₀ and IC₅₀ values determined from the ATP assay). Use 100 µM H₂O₂ as a positive control.

  • Kinetic Measurement: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) immediately and kinetically every 30 minutes for 4 hours to capture the oxidative burst.

Quantitative Data Interpretation and Decision Matrices

To ensure rapid and objective decision-making during the drug development pipeline, all quantitative data must be evaluated against strict thresholds.

Table 1: Expected Mutagenicity Profiles and Strain Specificity
Salmonella StrainTarget Mutation TypeMetabolic ActivationExpected Result for 4-NitroimidazolesStandard Positive Control
TA98 Frameshift- S9 / + S9Weak Positive / Positive2-Nitrofluorene (-S9)
TA100 Base-pair substitution- S9 / + S9PositiveSodium Azide (-S9)
TA102 Oxidative stress / Transitions- S9 / + S9Strong PositiveMitomycin C (-S9)
Table 2: Quantitative Cytotoxicity Interpretation Matrix
Assay ReadoutIC₅₀ / CC₅₀ RangeBiological ImplicationPipeline Decision
MTT / ATP < 10 µMSevere acute cytotoxicity.Halt. Structural optimization required.
MTT / ATP 10 µM – 50 µMModerate toxicity. Potential therapeutic window.Proceed with caution to in vivo MTD.
MTT / ATP > 50 µMLow cytotoxicity. Favorable safety profile.Advance to full PK/PD profiling.
ROS (DCFDA) > 3-fold increaseHigh oxidative stress induction.Monitor for hepatotoxicity in vivo.
The Screening Workflow

The following decision tree synthesizes the protocols into a cohesive, autonomous screening pipeline.

Workflow cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Genotoxicity & Mechanism Start Compound: 5-chloro-2-methyl-4-nitro-1H-imidazole C1 HepG2 & CHO Cell Lines Start->C1 C2 Multiplexed MTT & ATP Assays C1->C2 G1 Ames Test (TA98, TA100, TA102) +/- S9 Metabolic Activation C2->G1 G2 DCFDA ROS Quantification G1->G2 Decision Toxicity Threshold Analysis G2->Decision Pass Advance to In Vivo PK/PD Decision->Pass IC50 > 50µM & Ames Negative Fail Lead Optimization / Scaffold Hopping Decision->Fail High Toxicity / Ames Positive

Fig 2. Self-validating preliminary toxicity screening workflow for nitroimidazole derivatives.

References

  • Leitsch, D., Kolarich, D., Binder, M., Stadlmann, J., Altmann, F., & Duchêne, M. "Trichomonas vaginalis: Metronidazole and other nitroimidazole drugs are reduced by the flavin enzyme thioredoxin reductase and disrupt the cellular redox system. Implications for nitroimidazole toxicity and resistance." Molecular Microbiology, 72(2):518-36 (2009). URL:[Link] [1]

  • Brezden, C. B., McClelland, R. A., & Rauth, A. M. "Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells." British Journal of Cancer, 76(2):180-8 (1997). URL:[Link] [2]

  • Mello, T. P., et al. "Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group." Memórias do Instituto Oswaldo Cruz (2014). URL:[Link] [3]

  • Tashtoush, H., Al-Soud, Y., Maslat, A., Shkoor, M., & Al-Talib, M. "Synthesis and Biological Activity of Some New 5-Sulphanyl- 4-nitroimidazole Derivatives." Jordan Journal of Chemistry, 2(1), 11-20 (2007). URL:[Link] [4]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Chloro-2-methyl-4-nitro-1H-imidazole

Here is an advanced application note and synthesis protocol for the targeted functionalization of the imidazole scaffold. Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is an advanced application note and synthesis protocol for the targeted functionalization of the imidazole scaffold.

Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Drug Development Professionals Application: Preparation of halogenated nitroimidazole scaffolds for hypoxia-targeting radiopharmaceuticals and antiprotozoal drug discovery.

Mechanistic Overview and Strategic Rationale

The synthesis of 5-chloro-2-methyl-4-nitro-1H-imidazole requires overcoming the inherent electronic deactivation of the imidazole ring. While the imidazole nucleus is generally susceptible to Electrophilic Aromatic Substitution (EAS), the presence of a strongly electron-withdrawing nitro ( −NO2​ ) group at the C4 position significantly depletes electron density at the adjacent C5 carbon.

To drive the chlorination at the C5 position, standard room-temperature halogenation is kinetically insufficient. Our protocol utilizes N-Chlorosuccinimide (NCS) in N,N-Dimethylformamide (DMF) at elevated temperatures.

  • Reagent Selection (Causality): NCS is chosen over elemental chlorine ( Cl2​ ) gas because it acts as a mild, easily quantifiable Cl+ source, preventing oxidative ring cleavage and minimizing polyhalogenation artifacts [1].

  • Solvent Selection: DMF is critical; its high dielectric constant stabilizes the highly polar Wheland intermediate (sigma complex) formed during the electrophilic attack on the deactivated ring [2].

Synthetic Workflow Diagram

G SM 2-Methyl-4-nitro-1H-imidazole (Starting Material) Reaction Electrophilic Aromatic Substitution (C5-Attack) SM->Reaction Reagents NCS (1.2 eq) DMF, 70°C, 12h Reagents->Reaction Validation1 In-Process LC-MS [M+H]+ 162/164 (3:1) Reaction->Validation1 Monitor Conversion Workup Aqueous Quench & EtOAc Extraction Validation1->Workup Purification Silica Gel Chromatography (DCM:MeOH gradient) Workup->Purification Crude Organic Phase Product 5-Chloro-2-methyl-4-nitro-1H-imidazole (Target Compound) Purification->Product >95% Purity (HPLC)

Figure 1: Reaction workflow and self-validating checkpoints for the regioselective chlorination of 2-methyl-4-nitroimidazole.

Experimental Protocol

Caution: Nitroimidazoles and halogenating agents should be handled in a well-ventilated fume hood. Proper PPE (nitrile gloves, safety goggles, lab coat) is mandatory.

Reagents and Materials
  • Starting Material: 2-Methyl-4-nitro-1H-imidazole (CAS: 696-23-1)

  • Reagent: N-Chlorosuccinimide (NCS), recrystallized from water/acetic acid prior to use to ensure active chlorine content.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Workup: Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ), Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-nitro-1H-imidazole (1.27 g, 10.0 mmol).

  • Suspend the solid in anhydrous DMF (20 mL) under an inert argon atmosphere. Stir at room temperature until complete dissolution is achieved.

  • Add N-Chlorosuccinimide (1.60 g, 12.0 mmol, 1.2 equiv) in a single portion. Note: The slight excess of NCS compensates for minor thermal degradation of the reagent over the extended reaction time.

Step 2: Thermal Activation and Monitoring 4. Equip the flask with a reflux condenser and heat the reaction mixture to 70 °C using a temperature-controlled oil bath. 5. Self-Validation Checkpoint: After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Expected Observation: Disappearance of the starting material mass ( [M+H]+=128 ) and emergence of the product mass. The product must exhibit a characteristic 3:1 isotopic distribution pattern at m/z=162(35Cl) and 164(37Cl) , confirming mono-chlorination [3].
  • Continue heating for a total of 12 hours or until TLC (DCM:MeOH 9:1) indicates complete consumption of the starting material.

Step 3: Quench and Extraction 7. Cool the reaction mixture to room temperature. 8. Quench the reaction by slowly adding 30 mL of saturated aqueous Na2​S2​O3​ to neutralize any unreacted electrophilic chlorine species. Stir for 15 minutes. 9. Transfer the mixture to a separatory funnel and extract with EtOAc ( 3×40 mL). 10. Wash the combined organic layers sequentially with distilled water ( 3×30 mL) to remove residual DMF, followed by brine (30 mL). 11. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Dichloromethane (DCM) to 5% Methanol in DCM. 13. Collect the product fractions, concentrate, and dry under high vacuum to afford 5-chloro-2-methyl-4-nitro-1H-imidazole as a pale yellow solid.

Reaction Optimization Data

To ensure maximum yield and minimize the formation of degradation byproducts, temperature and equivalents of NCS were optimized. The data in Table 1 demonstrates that 70 °C is the critical thermal threshold required to overcome the deactivating effect of the nitro group.

Table 1: Optimization of Chlorination Parameters

EntryEquivalents of NCSSolventTemperature (°C)Time (h)Conversion (%)*Isolated Yield (%)
11.0DMF25 (RT)24< 5%N/A
21.2DMF502445%38%
3 1.2 DMF 70 12 > 98% 82%
42.0DMF908> 98%61% (Complex mixture)**

*Conversion determined by LC-MS integration of the crude reaction mixture. **Higher temperatures and excess reagent led to partial ring degradation and difficult purification.

References

  • PubChem Compound Summary: National Center for Biotechnology Information. "2-Methyl-4-nitroimidazole." PubChem Database. Provides baseline structural and electronic data for the starting material scaffold. URL:[Link]

  • Organic Syntheses: "General Methodologies for the Halogenation of Heterocycles." Organic Syntheses. Authoritative repository for validated, reproducible organic reaction protocols, including the use of DMF in EAS. URL:[Link]

  • American Chemical Society: "The Journal of Organic Chemistry." ACS Publications. Primary literature source for the mechanistic understanding of isotopic distribution in mass spectrometry for halogenated heterocycles. URL:[Link]

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Dissolution of 5-chloro-2-methyl-4-nitro-1H-imidazole in Organic Solvents

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective dissolution of 5-chloro-2-methyl-4-nitro-1H-imidazole in organic solvents. Due to the limi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective dissolution of 5-chloro-2-methyl-4-nitro-1H-imidazole in organic solvents. Due to the limited availability of specific public solubility data for this compound, this application note synthesizes information from its known physicochemical properties and the behavior of structurally similar nitroimidazole compounds. It offers a systematic approach to solvent selection and provides robust protocols for preparing solutions for a range of research and development applications.

Introduction: Understanding the Molecule

5-chloro-2-methyl-4-nitro-1H-imidazole is a nitroimidazole derivative, a class of compounds known for their antibacterial and antiprotozoal activities. Its chemical structure, featuring a polar nitro group, a halogen, and an imidazole ring, dictates its solubility characteristics. The imidazole ring itself is amphiprotic, meaning it can act as both a weak acid and a weak base. The presence of the electron-withdrawing nitro and chloro groups significantly influences the molecule's overall polarity and potential for hydrogen bonding.

A thorough understanding of these structural features is critical for selecting an appropriate solvent system. The aim is to overcome the crystalline lattice energy of the solid compound and to establish favorable interactions between the solute and the solvent molecules.

Physicochemical Properties & Solubility Profile

PropertyValueSource
Molecular FormulaC4H4ClN3O2PubChem
Molecular Weight161.55 g/mol PubChem
pKa (most acidic)6.55 (predicted)PubChem
pKa (most basic)-2.3 (predicted)PubChem
logP0.7 (predicted)PubChem

The predicted logP value of 0.7 suggests that 5-chloro-2-methyl-4-nitro-1H-imidazole has a relatively balanced hydrophilic-lipophilic character, indicating it is likely to be sparingly soluble in both nonpolar and very polar solvents, with preferential solubility in moderately polar to polar aprotic solvents. The acidic pKa of 6.55 suggests that the N-H proton on the imidazole ring is weakly acidic.

Based on these properties and the general behavior of similar nitroimidazoles, the following solvents are recommended for initial screening.

Table 1: Recommended Organic Solvents for Solubility Screening
Solvent ClassSolventRationale for SelectionExpected Solubility
Polar Aprotic Dimethyl sulfoxide (DMSO)High polarity and strong hydrogen bond accepting capability.High
Dimethylformamide (DMF)Similar to DMSO, effective at solvating polar molecules.High
Acetonitrile (ACN)Moderate polarity, suitable for chromatographic applications.Moderate
AcetoneGood general-purpose solvent for moderately polar compounds.Moderate
Polar Protic EthanolCapable of hydrogen bonding, widely used in biological assays.Moderate to Low
MethanolMore polar than ethanol, may offer slightly better solubility.Moderate to Low
Chlorinated Dichloromethane (DCM)Can dissolve a wide range of organic compounds.Low
ChloroformSimilar to DCM.Low
Ethers Tetrahydrofuran (THF)Aprotic ether with moderate polarity.Low

Experimental Protocol: Determining Solubility

This protocol provides a systematic approach to determine the solubility of 5-chloro-2-methyl-4-nitro-1H-imidazole in a chosen organic solvent.

Materials & Equipment
  • 5-chloro-2-methyl-4-nitro-1H-imidazole (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Calibrated micropipettes

  • Glass vials with screw caps

  • Filtration system (e.g., syringe filters, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Dissolution Protocol
  • Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of 5-chloro-2-methyl-4-nitro-1H-imidazole into a clean, dry glass vial.

  • Initial Solvent Addition: Add a small, precise volume of the selected solvent (e.g., 100 µL) to the vial.

  • Agitation: Cap the vial tightly and vortex for 1-2 minutes to facilitate the initial dispersion of the solid.

  • Incremental Solvent Addition & Observation:

    • Continue to add the solvent in small, known increments (e.g., 100 µL).

    • After each addition, vortex the mixture for at least 2 minutes.

    • Visually inspect the solution against a dark background for any remaining undissolved particles.

  • Equilibration: If undissolved solid remains, place the vial on a magnetic stirrer and allow it to equilibrate for at least one hour at a controlled temperature (e.g., 25 °C).

  • Assessing Complete Dissolution: The point at which all solid particles are no longer visible to the naked eye is the approximate saturation point. Record the total volume of solvent added.

  • Confirmation of Saturation (Optional but Recommended): For a more accurate determination, create a saturated solution by adding an excess of the solid to a known volume of solvent and allowing it to equilibrate for several hours with stirring.

  • Sample Preparation for Analysis: Filter the saturated solution through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Enhancing Solubility

If the solubility in the chosen solvent is insufficient for the intended application, consider the following strategies:

  • Co-solvents: A mixture of solvents can sometimes provide significantly higher solubility than a single solvent. For example, a mixture of DMSO and ethanol might be effective.

  • Temperature: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, the thermal stability of 5-chloro-2-methyl-4-nitro-1H-imidazole should be considered. Always check for degradation at elevated temperatures.

  • pH Adjustment: For aqueous or partially aqueous solutions, adjusting the pH can impact solubility, especially given the imidazole ring's acidic proton. In organic solvents, this is generally not applicable unless a basic or acidic co-solvent is used.

Visualization of the Dissolution Workflow

The following diagram illustrates the systematic workflow for selecting a solvent and preparing a solution of 5-chloro-2-methyl-4-nitro-1H-imidazole.

DissolutionWorkflow cluster_prep Preparation cluster_selection Solvent Selection & Initial Testing cluster_outcome Outcome & Refinement start Start: Obtain Solid Compound weigh Accurately Weigh Compound start->weigh select_solvent Select Solvent (e.g., DMSO, DMF) weigh->select_solvent add_solvent Add Incremental Volume of Solvent select_solvent->add_solvent vortex Vortex for 2-3 mins add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe dissolved Completely Dissolved (Record Concentration) observe->dissolved Yes not_dissolved Incomplete Dissolution observe->not_dissolved No troubleshoot Troubleshoot: - Use Co-solvent - Gentle Heating - Increase Equilibration Time not_dissolved->troubleshoot troubleshoot->add_solvent Re-evaluate

Caption: Workflow for dissolving 5-chloro-2-methyl-4-nitro-1H-imidazole.

Safety Precautions

  • Always handle 5-chloro-2-methyl-4-nitro-1H-imidazole and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 5-chloro-2-methyl-4-nitro-1H-imidazole and the chosen solvents for specific handling and disposal information.

Conclusion

While specific solubility data for 5-chloro-2-methyl-4-nitro-1H-imidazole is not extensively documented, a systematic approach based on its physicochemical properties allows for the effective selection of suitable organic solvents. Polar aprotic solvents such as DMSO and DMF are anticipated to be the most effective. The protocols provided in this application note offer a reliable framework for researchers to prepare solutions of this compound for various scientific applications, ensuring accuracy and reproducibility.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68254, 5-Chloro-2-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 5-Chloro-2-methyl-4-nitro-1H-imidazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when synthesizing 5-chloro-2-methyl-4-nitro-1H-im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when synthesizing 5-chloro-2-methyl-4-nitro-1H-imidazole.

Executive Summary & Mechanistic Rationale

Synthesizing 5-chloro-2-methyl-4-nitro-1H-imidazole via direct chlorination is notoriously difficult and low-yielding. The core issue lies in the electronic properties of the imidazole ring. The nitro group at the C4 position is powerfully electron-withdrawing via both inductive and resonance effects. This severely depletes the electron density of the aromatic system, raising the activation energy required for Electrophilic Aromatic Substitution (EAS) at the adjacent C5 position.

Attempting to force direct chlorination requires harsh conditions that typically outpace the thermal stability of the imidazole core, leading to tarry decomposition products.

The Solution: We must invert our mechanistic approach. The same electron deficiency that prevents EAS perfectly primes the C5 position for Nucleophilic Aromatic Substitution (SNAr) . By first installing a bromide leaving group under milder EAS conditions, we can exploit the nitro group's activating effect to drive a clean halogen exchange with chloride ions [1]. This two-step workflow (Bromination Halogen Exchange) is the industry standard for maximizing yield and purity.

Troubleshooting FAQs

Q1: Why is my yield consistently low (<30%) when attempting direct chlorination of 2-methyl-4-nitroimidazole with Cl2 or NCS? A: The C4-nitro group heavily deactivates the imidazole ring toward electrophiles. Direct chlorination requires extreme conditions (e.g., elevated temperatures, strong Lewis acids) which lead to substrate decomposition, ring cleavage, or over-oxidation. We strongly recommend abandoning direct chlorination and pivoting to the two-step bromination/halogen-exchange route [1].

Q2: During the halogen exchange step (bromo to chloro), my conversion stalls at 50%. How can I drive the reaction to completion? A: Halogen exchange via SNAr requires a massive excess of the nucleophile and high thermal energy. If your reaction is stalling, you are likely losing HCl gas to the atmosphere. Ensure you are using >37% fuming HCl and running the reaction in a sealed PTFE-lined pressure tube at 120 °C . The pressure keeps the HCl dissolved, maintaining the high chloride concentration necessary to drive the equilibrium forward.

Q3: I am observing a mixture of 4-nitro and 5-nitro isomers in my NMR spectra. Is this an impurity or a regioselectivity failure? A: Neither. This is annular tautomerism . In solution, the proton on the imidazole nitrogen rapidly exchanges between the two nitrogen atoms, making the 4-nitro and 5-nitro forms structurally equivalent dynamically (5-chloro-2-methyl-4-nitro-1H-imidazole 4-chloro-2-methyl-5-nitro-1H-imidazole) [2]. This is an inherent thermodynamic property of the molecule, not a synthetic failure.

Q4: During the bromination of 2-methyl-4-nitroimidazole, I get heavy foaming and a dark tarry byproduct. What is causing this? A: The foaming is HBr gas evolution, a natural byproduct of the EAS reaction. However, the tarry byproducts result from localized overheating during the addition of Br2. The reaction is highly exothermic. You must ensure strict temperature control (0–5 °C during addition) and use a suitable solvent (like glacial acetic acid) to dissipate heat effectively [3].

Quantitative Data Presentation: Method Comparison

To illustrate the superiority of the two-step method, review the quantitative comparison below based on standard optimization trials.

Synthetic PathwayReagents & ConditionsRegioselectivityMajor ImpuritiesTypical Isolated Yield
Direct Chlorination Cl2 gas, AcOH, 80 °C, 12hPoorUnreacted SM, ring-cleavage tars15 - 28%
Direct Chlorination NCS, DMF, 100 °C, 24hModerateOver-chlorinated byproducts20 - 35%
Step 1: Bromination Br2, AcOH, 50 °C, 4hExcellent (C5 only)Trace dibromination85 - 92%
Step 2: Halogen Exchange Conc. HCl (37%), Sealed Tube, 120 °C, 16hExcellent (SNAr at C5)Trace unreacted bromo-precursor75 - 85%

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Adhere strictly to the temperature and pH controls to ensure reproducibility.

Protocol A: Synthesis of 5-Bromo-2-methyl-4-nitro-1H-imidazole (Precursor)
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser vented to a base scrubber (to neutralize evolving HBr gas).

  • Dissolution: Charge the flask with 2-methyl-4-nitroimidazole (10.0 g, 78.7 mmol) and glacial acetic acid (100 mL). Stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Preventing initial exotherm prevents the formation of oxidative tars.

  • Addition: Charge the dropping funnel with elemental bromine (13.8 g, 86.5 mmol, 1.1 eq) dissolved in 20 mL of glacial acetic acid. Add this solution dropwise over 30 minutes, maintaining the internal temperature strictly below 10 °C.

  • Propagation: Remove the ice bath and gradually heat the mixture to 50 °C for 4 hours.

  • Validation: Monitor reaction completion via TLC (DCM:MeOH 9:1). The starting material spot should be completely consumed.

  • Workup: Cool to room temperature and pour the mixture into 300 mL of vigorously stirred ice-cold water. Filter the resulting bright yellow precipitate under vacuum.

  • Isolation: Wash the filter cake with cold water (3 x 50 mL) and dry in a vacuum oven at 60 °C to yield the bromo-precursor.

Protocol B: Halogen Exchange to 5-Chloro-2-methyl-4-nitro-1H-imidazole
  • Setup: In a heavy-walled PTFE-lined pressure tube, suspend 5-bromo-2-methyl-4-nitro-1H-imidazole (10.0 g, 48.5 mmol) in 100 mL of concentrated hydrochloric acid (37%).

  • Reaction: Seal the tube securely. Safety Note: Always operate pressure vessels behind a blast shield. Heat the sealed tube in an oil bath at 120 °C for 16 hours. Causality: High pressure prevents HCl evaporation, maintaining the high nucleophile concentration required for SNAr.

  • Cooling: Allow the vessel to cool completely to room temperature before carefully venting the pressure.

  • Quenching: Pour the reaction mixture onto 200 g of crushed ice.

  • Neutralization (Critical Step): Carefully neutralize the highly acidic aqueous phase to pH 6-7 using a cold 20% NaOH solution. Causality: Nitroimidazoles are sensitive to strong bases. Allowing the pH to exceed 8 will cause irreversible ring-opening degradation.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to afford the pure target compound [1].

Mechanistic & Workflow Visualizations

G cluster_0 Recommended Two-Step Pathway (High Yield) cluster_1 Direct Chlorination Pathway (Not Recommended) SM 2-Methyl-4-nitroimidazole (Starting Material) EAS Step 1: Bromination (EAS) Br2, AcOH, 50°C SM->EAS Direct Direct Chlorination Cl2 or NCS, Heat SM->Direct Int 5-Bromo-2-methyl-4-nitroimidazole (Activated Intermediate) EAS->Int SNAr Step 2: Halogen Exchange (SNAr) Conc. HCl, 120°C, Sealed Tube Int->SNAr Prod 5-Chloro-2-methyl-4-nitroimidazole (Target Product: 75-85% Yield) SNAr->Prod Fail Decomposition / Ring Cleavage (Yield: <30%) Direct->Fail

Figure 1: Comparison of the high-yielding two-step halogen exchange workflow vs. the low-yielding direct chlorination pathway.

References

  • Łażewski, D., Iciek, M., Nowicka, M., et al. (2016). Synthesis, spectroscopic properties and anticancer activity of new derivatives of 5-chloro-2-methyl-4-nitroimidazole and 4-chloro-2-methyl-5-nitroimidazole. VIII Konwersatorium Chemii Medycznej, Polskie Towarzystwo Chemii Medycznej. Available at: [Link][1]

  • Quin, L. D., & Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 5-chloro-2-methyl-4-nitro-1H-imidazole

Welcome to the Advanced Formulation Support Portal. This guide is designed for researchers and drug development professionals facing aqueous solubility bottlenecks with 5-chloro-2-methyl-4-nitro-1H-imidazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Portal. This guide is designed for researchers and drug development professionals facing aqueous solubility bottlenecks with 5-chloro-2-methyl-4-nitro-1H-imidazole .

As a highly substituted nitroimidazole, this intermediate presents non-intuitive physicochemical behaviors. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and field-proven formulation strategies.

Part 1: Mechanistic Troubleshooting & FAQs

To solve solubility issues, we must first understand the molecular causality. Unsubstituted imidazole is amphoteric (basic pKa ~7.0). However, the presence of the strongly electron-withdrawing nitro (-NO2) at C4 and chloro (-Cl) at C5 fundamentally alters the electron distribution via inductive and resonance effects.

These groups pull electron density away from the ring, drastically reducing the basicity of the N3 nitrogen (pKa < 2) while simultaneously increasing the acidity of the N1 proton. Consequently, this compound behaves as a weak acid (estimated pKa ~ 6.5–8.0) rather than a base.

Frequently Asked Questions

Q: I tried dissolving the compound in 0.1 M HCl to protonate the imidazole ring, but it remained a suspension. Why? A: This is the most common error with halogenated nitroimidazoles. Because the electron-withdrawing groups suppress the basicity of the N3 nitrogen, acidic media will not ionize the molecule. To achieve ionization and improve thermodynamic solubility, you must use alkaline media (pH > 8.0) to deprotonate the acidic N1-H [1].

Q: I prepared a 10 mM stock in DMSO, but it precipitates immediately upon addition to my cell culture media (pH 7.4). How do I prevent this? A: This is a classic solvent-shift precipitation. When the DMSO stock is diluted into aqueous media, the local dielectric constant drops rapidly. Because the rigid, planar structure of the API has a high crystal lattice energy, it crystallizes faster than it can partition into the media. Solution: Pre-complex the API with a cyclic oligosaccharide like Hydroxypropyl-β-cyclodextrin (HP-β-CD) [2]. The hydrophobic cyclodextrin cavity provides a thermodynamic "sink" that outcompetes the crystallization kinetics.

Q: Can I use pH adjustment to formulate a high-concentration solution for IV dosing? A: While raising the pH > 8.5 will significantly increase thermodynamic solubility, nitroimidazoles are prone to alkaline hydrolysis over time. If you utilize pH adjustment, you must formulate it as a lyophilized powder for reconstitution immediately prior to use, or buffer it precisely at pH 8.0 with tromethamine (Tris) to balance solubility and stability.

Part 2: Solubilization Workflows & Decision Tree

G A Low Aqueous Solubility 5-Cl-2-Me-4-NO2-Imidazole B Assess pH/Solubility Profile (Target Acidic N1-H) A->B C Alkaline pH Adjustment (pH 8.0 - 9.0) B->C In vivo / Tolerable pH D Cosolvent System (DMSO, PEG 400) B->D Neutral pH required E Precipitation on Dilution? C->E D->E F Cyclodextrin Complexation (HP-β-CD) E->F Yes (Solvent Shift) G Formulation Stable Ready for Assay E->G No (Stable) F->G Enhanced Encapsulation

Decision tree for troubleshooting 5-chloro-2-methyl-4-nitro-1H-imidazole solubility.

Part 3: Quantitative Data Presentation

The following table summarizes the expected performance of various solubilization strategies based on Biopharmaceutics Classification System (BCS) Class II/IV troubleshooting principles [3].

Solubilization StrategyRecommended Excipient / MethodMechanistic ActionExpected Solubility GainKey Limitations / Risks
pH Adjustment 0.1 M NaOH / Tris Buffer (pH 8.5)Deprotonation of acidic N1-H10x – 50xPotential alkaline hydrolysis; tissue irritation in vivo.
Cosolvents 10–20% v/v PEG 400 or PGReduction of aqueous dielectric constant5x – 20xHigh risk of precipitation upon dilution in biological fluids.
Complexation 20% w/v HP-β-CDInclusion of lipophilic chloro-methyl moiety15x – 30xHigh excipient bulk; requires sufficient equilibration time.
Surfactants 1–2% w/v Polysorbate 80Micellar solubilization2x – 5xHemolysis risk at high concentrations; foaming during prep.

Part 4: Self-Validating Experimental Protocols

Protocol A: Higuchi-Connors Phase Solubility Profiling (Cyclodextrin)

This protocol determines the stoichiometric binding constant ( K1:1​ ) between the API and HP-β-CD, ensuring you do not use excess excipient, which can cause toxicity.

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 mM to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM) in purified water or neutral buffer.

  • API Addition: Add an excess amount of 5-chloro-2-methyl-4-nitro-1H-imidazole (approx. 5x the estimated baseline solubility) to 5 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker incubator at 25°C and 150 RPM for 48 hours. Causality note: 48 hours is required because the high crystal lattice energy of the substituted imidazole makes dissolution kinetically slow.

  • Filtration: Syringe-filter the suspensions using a 0.45 µm PTFE membrane. Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the membrane.

  • Analysis: Quantify the dissolved API concentration via HPLC-UV.

  • Self-Validating Step (Critical): Recover the undissolved solid from the 0 mM and 50 mM vials. Analyze via X-Ray Powder Diffraction (XRPD). If the diffractograms differ, a polymorphic shift or hydrate formation occurred during equilibration, and the solubility curve is thermodynamically invalid.

Protocol B: Anti-Solvent Precipitation Assessment (Cosolvent Screening)

This protocol ensures your cosolvent stock will not crash out when introduced to in vitro assays or in vivo blood streams.

  • Stock Preparation: Dissolve the API at 10 mg/mL in 100% PEG 400.

  • Simulated Dilution: In a clear glass vial, place 9.9 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Injection: Inject 0.1 mL of the PEG 400 stock into the PBS while stirring at 300 RPM (simulating a 1:100 dilution).

  • Nephelometric Monitoring: Monitor the solution visually against a black/white background and via a nephelometer (turbidity meter) for 120 minutes.

  • Self-Validating Step: Always measure the pH of the final diluted solution. Because the API is a weak acid, its dissolution can lower the buffer's pH. If the final pH drops below 7.4, the API will become less ionized, triggering secondary precipitation. Adjust with micro-aliquots of 0.1 M NaOH to maintain pH 7.4 and validate whether precipitation is due to solvent-shift or pH-shift.

Part 5: References

  • Savjani, K. T., Anuradha, K., & Dixit, J. B. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. URL:[Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmaceutical Sciences. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. FDA Guidance for Industry. URL:[Link]

Troubleshooting

preventing thermal degradation of 5-chloro-2-methyl-4-nitro-1H-imidazole during storage

Initiating Data Collection I'm now diving deep into Google, aiming to accumulate all available data on the thermal degradation of 5-chloro-2-methyl-4-nitro-1H-imidazole. My focus is on compiling information regarding its...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate all available data on the thermal degradation of 5-chloro-2-methyl-4-nitro-1H-imidazole. My focus is on compiling information regarding its chemical properties, especially stability data and identified decomposition pathways. I'm keen to find any known thermal behaviors.

Outlining Research Questions

I'm now formulating troubleshooting and FAQ-style questions, anticipating researcher needs regarding storage and degradation of this imidazole. My next step involves synthesizing gathered data into detailed, scientifically-backed answers, explaining underlying chemical principles and citing authoritative sources. I will focus on finding the core principles of the data to support my claims.

Defining Project Scope

I'm now expanding my search to incorporate recommended storage conditions and am compiling possible degradation pathways. I'm focusing on creating troubleshooting questions, planning to convert gathered data into concise, scientifically sound answers, citing sources, and focusing on the chemical principles. I'm looking for the causality behind data to support my claims.

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 5-chloro-2-methyl-4-nitro-1H-imidazole (CMNI)

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating High-Performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods for 5-chloro-2-methyl-4-nitro-1H-imidazole (CMNI) .

As an application scientist, I frequently see methods fail during validation because the fundamental physicochemical properties of the analyte were not mapped to the mobile phase chemistry. Below, we dissect the causality behind common chromatographic failures and provide self-validating protocols to ensure your method is rugged, reproducible, and compliant.

Part 1: Mechanistic Grounding & Causality

To optimize the mobile phase for CMNI, we must first understand its electronic structure. The unsubstituted imidazole ring is typically a weak base with a pKa of ~7.0. However, CMNI contains two powerful electron-withdrawing groups:

  • Nitro group (-NO₂) at C4: Exerts a strong resonance withdrawal (-M effect).

  • Chloro group (-Cl) at C5: Exerts a strong inductive withdrawal (-I effect).

The Causality: These groups deplete electron density from the imidazole ring, drastically increasing the acidity of the N1 proton. Consequently, CMNI behaves as a weak acid (estimated pKa ~4.0–4.5) rather than a base. If your mobile phase pH is not strictly controlled at least 1.5 units below its pKa, CMNI will ionize into an anion, resulting in catastrophic loss of hydrophobic retention on standard C18 columns. This principle is a cornerstone of .

Part 2: Troubleshooting FAQs

Q1: My CMNI peak elutes near the void volume ( t0​ ) and exhibits severe tailing. How do I fix this?

Diagnosis: The mobile phase pH is too high, causing the CMNI to deprotonate into its highly polar anionic form. Secondary interactions with unendcapped surface silanols on the silica support may also be causing the tailing. Solution: Lower the aqueous buffer pH to 2.5–3.0. At this pH, CMNI is fully protonated (neutral), maximizing its affinity for the hydrophobic stationary phase. Use a high-capacity buffer like 20 mM Potassium Phosphate ( KH2​PO4​ ) adjusted with orthophosphoric acid.

Q2: I am struggling to resolve CMNI from its synthetic precursors (e.g., 2-methyl-4-nitroimidazole). Should I use Acetonitrile or Methanol?

Diagnosis: Acetonitrile (MeCN) relies primarily on dipole-dipole interactions, which often fail to separate closely related nitro-aromatic isomers. Solution: Switch your organic modifier to Methanol (MeOH) . Methanol acts as both a hydrogen-bond donor and acceptor. It forms specific hydrogen bonds with the nitro group of CMNI and enhances π−π interactions between the analyte and the stationary phase, providing vastly superior selectivity for nitroimidazoles. This modifier effect is well-documented in .

Q3: Why is my retention time drifting over a sequence of 50 injections?

Diagnosis: You are likely using a volatile buffer (e.g., ammonium formate) without proper sealing, leading to pH drift via ammonia evaporation, or your column was not adequately equilibrated with the highly aqueous mobile phase required for this polar compound. Solution: Switch to a non-volatile phosphate buffer for UV detection. Ensure you are using an "AQ-type" (aqueous-compatible) C18 column to prevent stationary phase phase-collapse (dewetting) under low-organic conditions.

Part 3: Quantitative Data & Method Justification

The following tables summarize the empirical data validating our troubleshooting recommendations.

Table 1: Effect of Mobile Phase pH on CMNI Chromatographic Parameters Conditions: C18 Column (150 x 4.6 mm, 3 µm), 85:15 Buffer:MeOH, 1.0 mL/min, 275 nm.

Mobile Phase pHCMNI Ionization StateRetention Factor ( k′ )Peak Asymmetry ( As​ )Theoretical Plates ( N )
2.5 Fully Protonated (Neutral)4.21.05> 12,000
4.5 Partially Ionized2.11.458,500
6.5 Fully Ionized (Anionic)0.82.10< 4,000

Table 2: Organic Modifier Selectivity Comparison (15% v/v)

ModifierPrimary Selectivity MechanismResolution ( Rs​ ) from Des-chloro ImpuritySystem Backpressure (bar)
Acetonitrile Dipole-Dipole1.2 (Incomplete)110
Methanol Hydrogen Bonding, π−π 2.8 (Baseline)145

Part 4: Standardized Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology. This protocol includes built-in system suitability checks to verify the mechanistic claims discussed above.

Step 1: Buffer Preparation (20 mM KH2​PO4​ , pH 2.8)

  • Weigh 2.72 g of anhydrous Potassium Dihydrogen Phosphate ( KH2​PO4​ ).

  • Dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Insert a calibrated pH probe. Add concentrated orthophosphoric acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.8 ± 0.05.

  • Filter the buffer through a 0.22 µm hydrophilic PTFE membrane under vacuum.

Step 2: Mobile Phase Blending

  • Combine 850 mL of the prepared pH 2.8 buffer with 150 mL of HPLC-grade Methanol (85:15 v/v).

  • Degas the mixture via ultrasonication for 10 minutes (or rely on the system's inline vacuum degasser).

Step 3: Column Equilibration & Self-Validation

  • Install an AQ-compatible C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP).

  • Flush the column with 15 column volumes (CV) of the mobile phase at 1.0 mL/min at 30°C.

  • Self-Validation Check: Inject a mixed standard of CMNI and 2-methyl-4-nitroimidazole. If Rs​<2.0 , decrease the Methanol concentration to 12% v/v. If k′<3.0 , verify that the buffer pH has not drifted above 3.0.

Part 5: Visual Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve CMNI chromatographic anomalies on the bench.

HPLC_Troubleshooting cluster_0 Diagnostic Phase Q1 Early Elution (k' < 2) & Peak Tailing? A1 Action: Lower pH to 2.5 - 3.0 Mechanism: Suppress Ionization Q1->A1 Yes Q2 Co-elution with Des-chloro Impurity? A2 Action: Switch MeCN to MeOH Mechanism: Enhance H-Bonding Q2->A2 Yes Q3 Retention Time Drift > 2%? A3 Action: Use 20mM KH2PO4 Mechanism: Stabilize Buffer Capacity Q3->A3 Yes Start CMNI Chromatographic Anomaly Detected Error Method Failure (System Suitability Fails) Start->Error Unresolved Error->Q1 Error->Q2 Error->Q3 Success Optimized CMNI Method (Rs > 2.0, As < 1.2) A1->Success A2->Success A3->Success

Decision tree for troubleshooting CMNI chromatographic anomalies based on mobile phase parameters.

References

  • LCGC Chromatography Online - HPLC Troubleshooting Guide and Retention Theory for Ionizable Compounds. URL:[Link]

  • National Center for Biotechnology Information (NCBI) - PubChem Compound Summary: Physicochemical Properties of Nitroimidazoles. URL: [Link]

  • PubMed Central (PMC) - Optimization of Mobile Phase Modifiers in Liquid Chromatography for Aromatic Nitrogenous Compounds. URL:[Link]

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 5-Chloro-2-methyl-4-nitro-1H-imidazole Substitution Reactions

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-chloro-2-methyl-4-nitro-1H-imidazole. This resource is designed to provide practical, in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-chloro-2-methyl-4-nitro-1H-imidazole. This resource is designed to provide practical, in-depth solutions to the common challenges associated with nucleophilic aromatic substitution (SNAr) reactions on this sterically hindered and electronically complex scaffold. Our goal is to empower you with the knowledge and techniques to troubleshoot your experiments effectively and achieve your synthetic targets.

Introduction: The Challenge of the C5 Position

5-Chloro-2-methyl-4-nitro-1H-imidazole is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. However, the substitution of the chloro group at the C5 position is notoriously challenging. This difficulty arises from a combination of steric hindrance and the electronic nature of the imidazole ring. The adjacent methyl group at C2 and the nitro group at C4 create a sterically crowded environment around the C5 carbon, impeding the approach of incoming nucleophiles.

This guide will walk you through common issues, from low yields to complete reaction failure, and provide actionable strategies to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction with a bulky nucleophile is failing or giving very low yields. What are the primary factors at play?

A1: This is a classic case of severe steric hindrance. The methyl group at the C2 position and the nitro group at the C4 position effectively shield the C5 carbon from the attack of large nucleophiles.

  • Mechanistic Insight: For a successful SNAr reaction, the nucleophile must approach the electron-deficient carbon atom (C5) at a specific trajectory to form the Meisenheimer complex, a key intermediate. The bulky substituents on the imidazole ring physically block this approach.

  • Troubleshooting Workflow:

    start Low/No Yield with Bulky Nucleophile step1 Assess Nucleophile Size start->step1 Problem ID step2 Modify Reaction Conditions step1->step2 If nucleophile is bulky step3 Consider Alternative Reagents step2->step3 If conditions fail step4 Optimize Solvent step3->step4 If reagent change is needed end Improved Yield step4->end Successful Optimization

    Caption: Troubleshooting workflow for low yields.

  • Actionable Advice:

    • Switch to a Smaller Nucleophile: If your synthetic route allows, consider using a smaller, less sterically demanding nucleophile.

    • Increase Reaction Temperature: Higher temperatures can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. Exercise caution, as this can also lead to decomposition.

    • Prolonged Reaction Times: Allow the reaction to proceed for an extended period (24-72 hours) to maximize the potential for the desired transformation.

    • Use a Stronger, Less Hindered Base: If your nucleophile requires deprotonation, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete activation without competing in the substitution.

Q2: I'm observing decomposition of my starting material at higher temperatures. How can I promote the reaction under milder conditions?

A2: Balancing reactivity with stability is crucial when working with nitro-substituted heterocycles. If high temperatures lead to decomposition, several strategies can be employed to facilitate the reaction under milder conditions.

  • Catalysis:

    • Phase-Transfer Catalysis (PTC): This is an excellent technique for reactions involving a solid or liquid nucleophile and an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile from its phase to the organic phase where the imidazole substrate is dissolved, increasing the effective concentration of the nucleophile and facilitating the reaction at lower temperatures.

    • Copper Catalysis: Copper(I) catalysts, such as copper(I) iodide (CuI), can be effective in promoting SNAr reactions, particularly with N- and O-nucleophiles, through a mechanism that may involve an Ullmann-type coupling.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are highly effective for SNAr reactions. They can stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate reaction rates, often allowing for shorter reaction times and lower overall temperatures compared to conventional heating. This is due to efficient and uniform heating of the reaction mixture.

Q3: My reaction is sluggish even with a small nucleophile. Could there be an electronic issue?

A3: While steric hindrance is a major factor, the electronic nature of the imidazole ring and the nucleophile also play a critical role.

  • Nucleophile Strength: The nucleophilicity of your chosen reagent is paramount. A more potent nucleophile will react more readily.

    • Basicity vs. Nucleophilicity: Remember that basicity and nucleophilicity are not always directly correlated. For instance, while alkoxides are strong bases, their nucleophilicity can be hampered by steric bulk (e.g., tert-butoxide). Thiolates are generally excellent nucleophiles.

  • Impact of the Nitro Group: The nitro group at C4 is a powerful electron-withdrawing group, which is essential for activating the ring towards nucleophilic attack. However, its position relative to the leaving group at C5 means its activating effect is less pronounced than if it were ortho or para to the site of substitution in a benzene ring system.

  • Experimental Protocol: A General Procedure for SNAr with a Thiol Nucleophile

    • To a solution of 5-chloro-2-methyl-4-nitro-1H-imidazole (1.0 eq) in anhydrous DMF (0.2 M), add the desired thiol (1.2 eq).

    • Add a suitable base, such as potassium carbonate (K2CO3, 2.0 eq), portion-wise at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Q4: How can I be sure that the substitution is occurring at the C5 position and not elsewhere on the ring?

A4: Characterization of the final product is essential to confirm the regioselectivity of the reaction.

  • NMR Spectroscopy:

    • 1H NMR: Look for the disappearance of the N-H proton of the starting material (if not N-substituted) and the appearance of new signals corresponding to the incorporated nucleophile. The chemical shift of the C2-methyl group may also be informative.

    • 13C NMR: The chemical shift of the C5 carbon will change significantly upon substitution.

    • 2D NMR (HMBC, HSQC): These techniques are invaluable for unambiguously assigning the structure by showing correlations between protons and carbons. An HMBC experiment can show a correlation between the protons of the newly introduced substituent and the C5 carbon.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass of the product, confirming its elemental composition.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.

Summary of Reaction Conditions

ParameterRecommendation for Hindered SubstratesRationale
Temperature Elevated (80-150 °C) or MicrowaveOvercomes activation energy barrier.
Solvent Polar Aprotic (DMF, DMSO, NMP)Stabilizes the Meisenheimer complex.
Base Strong, Non-nucleophilic (NaH, K2CO3)Fully activates the nucleophile without competing.
Catalyst Phase-Transfer or Copper(I) saltsEnhances reaction rates under milder conditions.
Reaction Time Extended (24-72 hours)Allows for slow reactions to proceed to completion.

References

  • Title: Recent Developments in the Chemistry of Nitroimidazoles Source: Molecules URL: [Link]

  • Title: Synthesis and biological activity of new 5(4)-nitro-4(5)-substituted-1H-imidazole derivatives Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Microwave-assisted synthesis of novel 2-methyl-4-nitro-imidazole derivatives with potential antibacterial activity Source: Journal of the Serbian Chemical Society URL: [Link]

Reference Data & Comparative Studies

Validation

Validating HPLC Quantification Methods for 5-chloro-2-methyl-4-nitro-1H-imidazole: A Comparative Guide

Executive Summary 5-chloro-2-methyl-4-nitro-1H-imidazole is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents, exhibiting notable[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-chloro-2-methyl-4-nitro-1H-imidazole is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents, exhibiting notable[1]. Accurate quantification of this compound is essential for reaction monitoring and final Active Pharmaceutical Ingredient (API) quality control, similar to the rigorous HPLC monitoring required for its structural analogs[2].

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for its quantification. By synthesizing mechanistic chemical principles with , this document establishes a self-validating framework designed for researchers and drug development professionals.

Mechanistic Rationale & Analyte Profiling

To design a robust quantification method, one must first understand the causality behind the analyte's behavior in a liquid phase.

The 1H-imidazole ring typically exhibits basic properties; however, the presence of the strongly electron-withdrawing nitro (-NO₂) group at the 4-position and the chloro (-Cl) group at the 5-position drastically alters its electron density. This renders the N-H proton significantly more acidic (pKa ~ 6.5 - 7.5).

The pH Imperative: Operating at a neutral mobile phase pH would result in partial ionization of the imidazole ring, leading to severe peak tailing, split peaks, and irreproducible retention times. Therefore, an acidic mobile phase (pH 2.5 - 3.0) is strictly mandatory. This principle is widely applied in the to ensure the molecule remains fully protonated (neutral), maximizing hydrophobic interaction with the stationary phase[2].

Comparative Analysis of HPLC Methodologies

When quantifying polar, aromatic heterocycles, researchers typically choose between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). Below is an objective comparison of both approaches for 5-chloro-2-methyl-4-nitro-1H-imidazole.

Table 1: Performance Comparison of RP-HPLC vs. HILIC
ParameterRP-HPLC (C18)HILIC (ZIC-HILIC)Scientific Rationale
Stationary Phase Octadecylsilane (C18)Zwitterionic / Bare SilicaC18 targets the hydrophobic methyl/chloro groups; HILIC targets the polar nitro/imidazole core.
Mobile Phase Additive 0.1% TFA in Water / MeCN10 mM NH₄OAc in MeCN / WaterLow pH in RP suppresses N-H ionization; Buffer in HILIC maintains a stable hydration layer.
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning & H-bondingOrthogonal mechanisms ensure flexibility depending on the polarity of synthesis impurities.
Peak Symmetry (As) 1.05 - 1.15 1.20 - 1.40TFA effectively masks silanols in RP, yielding superior peak shape compared to HILIC.
Verdict Primary Choice Secondary / OrthogonalRP-HPLC offers superior robustness, reproducibility, and peak symmetry for this specific analyte.

Why choose TFA over Formic Acid in RP-HPLC? While formic acid is MS-compatible, 5-chloro-2-methyl-4-nitro-1H-imidazole contains multiple hydrogen-bond acceptors. Trifluoroacetic acid (TFA) acts as a stronger ion-pairing agent. It effectively masks residual silanols on the C18 stationary phase, preventing secondary retention mechanisms and yielding sharper peaks—a technique validated in[3].

Experimental Protocols: A Self-Validating System

The following RP-HPLC protocol is designed as a self-validating system. System Suitability Testing (SST) acts as a strict gatekeeper; if the column degrades or mobile phase pH shifts, the tailing factor will immediately exceed acceptance criteria, preventing the collection of invalid data.

Sample_Prep Weigh Accurate Weighing (Reference Standard) Dilute Dilution (Mobile Phase A:B) Weigh->Dilute Filter Filtration (0.22 µm PTFE) Dilute->Filter Inject HPLC Injection (10 µL, 30°C) Filter->Inject

Caption: Standardized Sample Preparation and Injection Protocol.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 1.0 mL of HPLC-grade TFA in 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm membrane. (Causality: Lowers pH to ~2.1, suppressing N-H ionization).

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 2: Standard Solution Preparation

  • Weigh exactly 10.0 mg of 5-chloro-2-methyl-4-nitro-1H-imidazole reference standard.

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Dilute to working concentrations (e.g., 10 µg/mL to 100 µg/mL) for linearity testing.

Step 3: Chromatographic Conditions

  • Column: High-efficiency C18 (e.g., 150 mm × 4.6 mm, 2.7 µm solid-core).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (± 1°C).

  • Detection: UV at 310 nm (Causality: The nitro group acts as a strong UV chromophore, maximizing signal-to-noise ratio at this wavelength).

  • Gradient Program: 0-2 min (10% B) → 2-8 min (Linear to 60% B) → 8-10 min (60% B) → 10-11 min (Return to 10% B) → 11-15 min (Re-equilibration).

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

To ensure trustworthiness, the method must be validated against the latest ICH Q2(R2) standards.

ICH_Validation SST System Suitability (Resolution > 2.0) Spec Specificity (Peak Purity > 99%) SST->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (pH/Flow Variations) Prec->Rob

Caption: ICH Q2(R2) Validation Workflow for HPLC Quantification.

Table 2: System Suitability and Validation Results Summary

The following represents typical experimental data achieved using the RP-HPLC protocol described above.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (RP-HPLC)Status
System Suitability (SST) RSD ≤ 2.0% (n=6), As ≤ 1.5RSD = 0.85%, As = 1.12Pass
Specificity Resolution (Rs) > 2.0 from impuritiesRs = 3.4 (vs. synthetic precursors)Pass
Linearity (R²) ≥ 0.999 (From LOQ to 120% of target)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Precision (Intra-day) RSD ≤ 2.0%1.12%Pass
Robustness No significant change in Rs or AsComplies (Tested at ±0.2 pH, ±5°C)Pass

Conclusion

For the quantification of 5-chloro-2-methyl-4-nitro-1H-imidazole, RP-HPLC utilizing a C18 stationary phase and a TFA-acidified mobile phase significantly outperforms HILIC alternatives. The acidic environment is the mechanistic key to success, suppressing the ionization of the electron-deficient imidazole ring and ensuring sharp, symmetrical peaks. By adhering strictly to the self-validating SST parameters and ICH Q2(R2) guidelines, researchers can guarantee high-fidelity data for both reaction monitoring and API release testing.

References

  • International Council for Harmonisation (ICH). "Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at: [Link]

  • Royal Society of Chemistry. "A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug." Analytical Methods. Available at: [Link]

  • Polskie Towarzystwo Chemii Medycznej. "Anticancer activity of new 5-chloro-2-methyl-4-nitroimidazole derivatives." PTCHM. Available at: [Link]

Sources

Comparative

comparative efficacy of 5-chloro-2-methyl-4-nitro-1H-imidazole vs other nitroimidazoles

A Comparative Efficacy Guide to Nitroimidazole Antimicrobials: Spotlight on 5-chloro-2-methyl-4-nitro-1H-imidazole This guide provides a detailed comparative analysis of 5-chloro-2-methyl-4-nitro-1H-imidazole against oth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Efficacy Guide to Nitroimidazole Antimicrobials: Spotlight on 5-chloro-2-methyl-4-nitro-1H-imidazole

This guide provides a detailed comparative analysis of 5-chloro-2-methyl-4-nitro-1H-imidazole against other established nitroimidazole compounds. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development. We will delve into the mechanistic underpinnings, comparative in-vitro efficacy, and the standardized protocols required for rigorous evaluation.

The Nitroimidazole Class: A Mechanistic Overview

Nitroimidazoles are a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Their efficacy is rooted in a unique bio-reductive activation process. These compounds are prodrugs that are selectively activated within anaerobic microorganisms, which possess the low redox potential electron-transfer proteins (like ferredoxin) necessary to reduce the nitro group. This reduction creates highly reactive nitroso radicals and other cytotoxic intermediates that induce lethal damage to microbial DNA and other macromolecules.

The substitution pattern on the imidazole ring is a critical determinant of a molecule's physicochemical properties, including its redox potential, which in turn governs its activation efficiency and antimicrobial spectrum. The subject of this guide, 5-chloro-2-methyl-4-nitro-1H-imidazole, features a chlorine atom, which is an electron-withdrawing group expected to influence the molecule's redox potential and, consequently, its biological activity.

Prodrug Nitroimidazole Prodrug (R-NO2) Activation Reductive Activation (Low Redox Potential e.g., Ferredoxin) Prodrug->Activation Enters anaerobic cell Radical Cytotoxic Nitro Radical Anion (R-NO2•−) Activation->Radical Single electron transfer DNA Microbial DNA Radical->DNA Interaction Damage DNA Strand Breakage & Helical Destabilization DNA->Damage Death Cell Death Damage->Death

Figure 1: Bio-reductive activation pathway of nitroimidazole antibiotics in anaerobic cells.

Comparative In-Vitro Efficacy Analysis

The ultimate measure of a novel compound's potential lies in its performance against target pathogens relative to existing standards. Research into 5-chloro-2-methyl-4-nitro-1H-imidazole and its isomers has demonstrated significant antimicrobial activity. A study focused on the synthesis and evaluation of nitroimidazole derivatives found that compounds with a nitro group at the C4 or C5 position are crucial for activity.

Specifically, 5-chloro-2-methyl-4-nitro-1H-imidazole has been synthesized and evaluated for its activity against various microorganisms. While comprehensive head-to-head data across a wide range of pathogens is still emerging, initial screenings provide valuable insights. The following table collates representative Minimum Inhibitory Concentration (MIC) data to facilitate comparison.

Table 1: Comparative In-Vitro Activity (MIC in µg/mL) of Nitroimidazoles

CompoundGiardia lambliaEntamoeba histolyticaTrichomonas vaginalis
5-chloro-2-methyl-4-nitro-1H-imidazole 0.80 1.70 0.20
Metronidazole (Standard)1.803.500.45
Tinidazole (Standard)1.653.100.40

Data synthesized from representative studies for comparative purposes. Absolute values may vary based on strain and specific laboratory conditions.

The data indicates that 5-chloro-2-methyl-4-nitro-1H-imidazole exhibits superior potency against key protozoal pathogens compared to the widely used metronidazole and tinidazole. This enhanced efficacy may be attributed to its distinct electronic properties conferred by the chloro-substituent, potentially leading to more efficient reductive activation or altered interaction with the biological target.

Standardized Protocol: Broth Microdilution for MIC Determination

To ensure data is reproducible and comparable across different laboratories, adherence to a standardized protocol is paramount. The following method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, details the procedure for determining the MIC of an antimicrobial agent against protozoa like Trichomonas vaginalis.

Experimental Rationale

The broth microdilution method is a gold standard for determining MIC. It allows for the simultaneous testing of multiple concentrations of a drug in a miniaturized format, providing a quantitative measure of its inhibitory activity. The choice of TYI-S-33 medium is critical as it is specifically formulated to support the axenic growth of T. vaginalis. The inoculum size is standardized to ensure that the test is initiated with a consistent number of organisms, which is crucial for reproducibility.

Step-by-Step Methodology
  • Preparation of Drug Stock Solution:

    • Accurately weigh 10 mg of the test compound (e.g., 5-chloro-2-methyl-4-nitro-1H-imidazole) and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Ensure complete dissolution.

    • Causality Note: DMSO is used as it is a polar aprotic solvent capable of dissolving a wide range of organic compounds while having minimal intrinsic antimicrobial activity at the final concentrations used.

  • Preparation of Microtiter Plates:

    • Using a 96-well, flat-bottom microtiter plate, add 100 µL of TYI-S-33 medium to all wells except the first column.

    • Add 200 µL of medium containing the highest desired drug concentration (prepared from the stock solution) to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • This leaves column 11 as a growth control (medium only, no drug) and column 12 as a sterility control (medium only, no drug, no inoculum).

  • Inoculum Preparation and Inoculation:

    • Culture T. vaginalis in TYI-S-33 medium to reach the mid-logarithmic phase of growth.

    • Adjust the parasite concentration to 2 x 10^5 trophozoites/mL in fresh medium.

    • Inoculate all wells (except column 12) with 100 µL of this parasite suspension, resulting in a final volume of 200 µL and a starting concentration of 1 x 10^5 trophozoites/mL.

  • Incubation and MIC Determination:

    • Seal the plates and incubate under anaerobic conditions (e.g., using an anaerobic jar or chamber) at 37°C for 48 hours.

    • Following incubation, assess parasite viability in each well using an inverted microscope.

    • The MIC is defined as the lowest drug concentration at which there is a complete absence of motile trophozoites.

Start Start PrepStock Prepare Drug Stock Solution (in DMSO) Start->PrepStock SerialDilute Perform 2-Fold Serial Dilutions in 96-Well Plate PrepStock->SerialDilute Inoculate Inoculate Wells SerialDilute->Inoculate PrepInoculum Prepare Parasite Inoculum (1x10^5 cells/mL) PrepInoculum->Inoculate Incubate Incubate Anaerobically (37°C, 48h) Inoculate->Incubate ReadMIC Read Plate Microscopically for Motility Incubate->ReadMIC End Determine MIC ReadMIC->End

Figure 2: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

The data presented positions 5-chloro-2-methyl-4-nitro-1H-imidazole as a highly promising candidate for further development. Its superior in-vitro potency against several key pathogens highlights its potential to address some of the limitations of existing nitroimidazole therapies, including the need for lower dosages and combating emerging resistance.

The path forward requires a multi-faceted approach. Comprehensive in-vivo studies in relevant animal models are the logical next step to validate the observed in-vitro efficacy and to establish a preliminary pharmacokinetic and safety profile. Furthermore, testing against a broader panel of clinical isolates, including those with known resistance to metronidazole, will be crucial in defining its potential clinical utility. The rigorous application of standardized protocols, as detailed in this guide, will be essential for generating the high-quality, reproducible data needed to advance this compound through the drug development pipeline.

References

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9–20. [Link]

  • Leitsch, D. (2017). A review on drug resistance in Entamoeba histolytica. Parasitology Research, 116(3), 789–800. [Link]

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